(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile
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Overview
Description
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile is an organic compound that belongs to the class of nitriles This compound features a chiral center at the third carbon, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of (3R)-3-(5-chloro-3-methylphenyl)propanal with ammonia or an amine source under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography might be employed to ensure the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile would depend on its specific application. In biological systems, it might interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitrile groups could allow it to form hydrogen bonds or electrostatic interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (3R)-3-Amino-3-(4-chlorophenyl)propanenitrile
- (3R)-3-Amino-3-(3-chlorophenyl)propanenitrile
- (3R)-3-Amino-3-(2-chlorophenyl)propanenitrile
Uniqueness
The uniqueness of (3R)-3-Amino-3-(5-chloro-3-methylphenyl)propanenitrile lies in the specific position of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This structural variation can lead to differences in physical properties, chemical reactivity, and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H11ClN2 |
---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-chloro-5-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2/c1-7-4-8(6-9(11)5-7)10(13)2-3-12/h4-6,10H,2,13H2,1H3/t10-/m1/s1 |
InChI Key |
HCZQJCZSQSSAIN-SNVBAGLBSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)Cl)[C@@H](CC#N)N |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(CC#N)N |
Origin of Product |
United States |
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